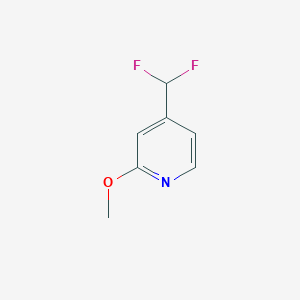

4-(Difluoromethyl)-2-methoxypyridine

Beschreibung

Eigenschaften

Molekularformel |

C7H7F2NO |

|---|---|

Molekulargewicht |

159.13 g/mol |

IUPAC-Name |

4-(difluoromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4,7H,1H3 |

InChI-Schlüssel |

NPKBAMYQOQCEBP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=CC(=C1)C(F)F |

Herkunft des Produkts |

United States |

What is the chemical structure of 4-(Difluoromethyl)-2-methoxypyridine

An In-Depth Technical Guide to 4-(Difluoromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)-2-methoxypyridine, a fluorinated heterocyclic compound of increasing interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CF₂H) group into the pyridine scaffold offers unique physicochemical properties, positioning it as a valuable building block for the synthesis of novel bioactive molecules. This document details its chemical structure, physicochemical properties, a robust synthetic methodology, and its potential applications in drug discovery, grounded in the established utility of related fluorinated motifs.

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, with fluorinated compounds consistently represented among FDA-approved drugs.[1][2] The pyridine ring, a privileged scaffold in numerous pharmaceuticals, is often functionalized to modulate its electronic and steric properties. When combined, these strategies give rise to powerful building blocks for drug discovery.

The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile functional moiety.[3] It acts as a unique bioisostere for hydroxyl (-OH), amine (-NH), and thiol (-SH) groups, primarily due to its capacity to act as a hydrogen bond donor.[4] This property, distinct from the more common trifluoromethyl (-CF₃) group, allows for novel molecular interactions with biological targets.[4] Furthermore, the CF₂H group modulates lipophilicity, metabolic stability, and pKa, providing a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4] This guide focuses on 4-(Difluoromethyl)-2-methoxypyridine, a molecule that synergistically combines the benefits of the methoxypyridine core with the strategic advantages of the difluoromethyl group.

Chemical Structure and Physicochemical Properties

4-(Difluoromethyl)-2-methoxypyridine is a substituted pyridine featuring a methoxy group at the C2 position and a difluoromethyl group at the C4 position. The electron-donating methoxy group and the electron-withdrawing difluoromethyl group create a unique electronic distribution within the aromatic ring, influencing its reactivity and interaction potential.

Structural Representation

The chemical structure is as follows:

Physicochemical Data

The key properties of 4-(Difluoromethyl)-2-methoxypyridine are summarized in the table below. These values are calculated based on its structure and are comparable to related compounds found in chemical databases.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇F₂NO | Calculated |

| Molecular Weight | 159.13 g/mol | Calculated |

| CAS Number | 1227568-80-7 | Supplier Data |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | ~180-190 °C at 760 mmHg | Estimated |

| Density | ~1.25 g/mL | Estimated |

| SMILES | COC1=NC=C(C=C1)C(F)F | Standard Notation |

| InChI Key | Predicted from structure | Standard Notation |

Predicted Spectral Characteristics

Characterization of 4-(Difluoromethyl)-2-methoxypyridine relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated:[5][6][7]

-

¹H NMR: The spectrum would feature a characteristic triplet for the proton of the CHF₂ group (δ ≈ 6.5-7.0 ppm) due to coupling with the two fluorine atoms (²JH-F ≈ 55-60 Hz). The methoxy group would appear as a singlet (δ ≈ 3.9-4.1 ppm). The pyridine ring protons would appear as distinct signals in the aromatic region (δ ≈ 7.0-8.5 ppm).

-

¹⁹F NMR: The spectrum would show a doublet (δ ≈ -90 to -120 ppm relative to CFCl₃) corresponding to the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group.[6]

-

¹³C NMR: The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). Other signals would correspond to the methoxy carbon and the five distinct carbons of the pyridine ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 160.05.

Synthesis and Manufacturing Protocol

While multiple routes to functionalized pyridines exist, a reliable and scalable synthesis of 4-(Difluoromethyl)-2-methoxypyridine can be adapted from established methods for analogous trifluoromethylpyridines.[8] The following multi-step protocol starts from a non-pyridine source, ensuring high regioselectivity.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below.

Caption: Synthetic workflow for 4-(Difluoromethyl)-2-methoxypyridine.

Step-by-Step Experimental Protocol

Step i & ii: Synthesis of 4-(Difluoromethyl)-2(1H)-pyridinone

This initial phase involves a Horner-Wadsworth-Emmons type reaction followed by cyclization. This approach constructs the pyridine ring from an acyclic difluoromethylated precursor.

-

Reaction Setup: To a stirred solution of a suitable alcohol solvent (e.g., ethanol), add a base such as potassium carbonate.

-

Reagent Addition: Add triethyl phosphonoacetate dropwise to the suspension. Following this, add 4,4-dialkoxy-1,1-difluorobutan-2-one.

-

Condensation: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS). This forms a mixture of condensation products.

-

Cyclization: Cool the reaction mixture. Add an ammonium salt of an organic acid, such as ammonium acetate.[8] Heat the mixture again to reflux in a suitable solvent (e.g., acetic acid) to drive the cyclization and formation of the pyridinone ring.

-

Workup and Isolation: After cooling, the mixture is diluted with water, causing the product to precipitate. The solid 4-(difluoromethyl)-2(1H)-pyridinone is isolated by filtration, washed with a non-polar solvent like toluene, and dried under vacuum.

Causality: Using an acyclic precursor like 4,4-dialkoxy-1,1-difluorobutan-2-one allows for the unambiguous placement of the difluoromethyl group at the 4-position of the resulting pyridine ring, avoiding isomeric mixtures that can arise from direct functionalization of a pre-formed pyridine.

Step iii: Chlorination to 2-Chloro-4-(difluoromethyl)pyridine

The hydroxyl group of the pyridinone tautomer is converted to a chloride, a better leaving group for subsequent nucleophilic substitution.

-

Reaction Setup: Charge a reaction vessel with 4-(difluoromethyl)-2(1H)-pyridinone.

-

Reagent Addition: Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), at a controlled temperature (e.g., 0-10 °C).

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction is monitored until completion.

-

Workup and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.

Causality: The pyridinone exists in equilibrium with its 2-hydroxypyridine tautomer. The chlorinating agent reacts with the hydroxyl form to install a chlorine atom at the C2 position, activating it for the final methoxylation step.

Step iv: Methoxylation to 4-(Difluoromethyl)-2-methoxypyridine

The final step is a nucleophilic aromatic substitution where the chloride is displaced by a methoxide anion.

-

Reaction Setup: Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Reagent Addition: Add the 2-chloro-4-(difluoromethyl)pyridine intermediate to the sodium methoxide solution.

-

Reaction: Heat the mixture to reflux and maintain until the starting material is fully consumed.

-

Workup and Isolation: Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, 4-(Difluoromethyl)-2-methoxypyridine, is purified by vacuum distillation or flash chromatography to yield a high-purity liquid.

Causality: The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group facilitates nucleophilic attack at the C2 position, allowing for efficient displacement of the chloride by the strongly nucleophilic methoxide.

Applications in Drug Discovery and Development

4-(Difluoromethyl)-2-methoxypyridine is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules. Its utility stems from the strategic combination of its structural features.

Role as a Privileged Scaffold

The methoxypyridine core is present in numerous bioactive compounds, including PI3K/mTOR dual inhibitors and gamma-secretase modulators.[9][10] This scaffold is adept at forming key interactions within enzyme active sites. By introducing a difluoromethyl group, medicinal chemists can:

-

Introduce a Hydrogen Bond Donor: The C-H bond in the CF₂H group is polarized and can act as a hydrogen bond donor, potentially forming novel interactions with target proteins that are not possible with a methyl or trifluoromethyl group.[4]

-

Modulate Lipophilicity and Solubility: The CF₂H group can fine-tune the compound's logP value, impacting its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.

-

Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism at that position, which can improve the half-life of a drug candidate.

Logical Workflow for Application in Lead Optimization

The use of 4-(Difluoromethyl)-2-methoxypyridine can be envisioned as a key step in a lead optimization campaign.

Caption: Logic for using the title compound in lead optimization.

Safety and Handling

While specific toxicity data for 4-(Difluoromethyl)-2-methoxypyridine is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Related fluorinated pyridines are classified as irritants and may be harmful if inhaled, ingested, or in contact with skin.[11]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid breathing vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion

4-(Difluoromethyl)-2-methoxypyridine represents a sophisticated and strategically valuable building block for modern chemical research. It combines the well-established utility of the methoxypyridine scaffold with the unique and advantageous properties of the difluoromethyl group. Its ability to serve as a hydrogen bond donor, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for medicinal chemists aiming to overcome common challenges in drug discovery and lead optimization. The synthetic route detailed herein provides a practical and scalable method for its preparation, paving the way for its broader application in the development of next-generation therapeutics and agrochemicals.

References

-

NextSDS. (n.d.). 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]

- Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.). Retrieved from supporting information documents for a scientific article.

-

Chemsrc. (2025). 4-Chloro-2,6-dimethoxypyridine | CAS#:62616-14-2. Retrieved from Chemsrc. [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from PubChem. [Link]

-

RSC Publishing. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from RSC Advances. [Link]

- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.

- Tasks in NMR data analysis for Nature Products. (2022, April 27).

- Götz, N., et al. (2005). Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. U.S.

-

Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 28(1), 29-34. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from ChemRxiv. [Link]

-

Gosselin, F., et al. (2021). Process for the preparation of (S)-2-((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxa.... European Patent No. EP 3 555 107 B1. [Link]

-

ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from ResearchGate. [Link]

-

Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-Campho[2,3-c]pyrazoles. Molecules, 22(11), 2003. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 2(111). [Link]

- Grotenhuis, P. A. M., & Priffwitz, P. E. (1986). Process for the preparation of fluorinated pyridines.

- Preparation of difluorpyridine compounds. (1985).

- Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).

-

Hagooly, A. (2022). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(10), 1152-1156. [Link]

-

Reddy, V. G., et al. (2025). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(ジフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. nextsds.com [nextsds.com]

- 13. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(Difluoromethyl)-2-methoxypyridine

An In-Depth Technical Guide to 4-(Difluoromethyl)-2-methoxypyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its presence in numerous approved therapeutics and its versatile chemical nature.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-(Difluoromethyl)-2-methoxypyridine emerges as a particularly valuable building block, combining two high-impact functional groups.

The 2-methoxy substituent can modulate the basicity of the pyridine nitrogen and provides a handle for influencing conformation and metabolic stability.[2][3] Simultaneously, the 4-difluoromethyl (-CHF₂) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties and ability to act as a hydrogen bond donor can profoundly impact a compound's binding affinity, lipophilicity, and metabolic fate, making it a powerful tool in lead optimization.[4][5] This guide provides a comprehensive technical overview of the core properties, reactivity, and analytical characterization of 4-(Difluoromethyl)-2-methoxypyridine, offering field-proven insights for its application in research and development.

Part 1: Molecular Identity and Physicochemical Properties

Precise identification and an understanding of the fundamental physical properties of a chemical building block are prerequisites for its successful application in synthesis and screening. While specific experimental data for 4-(Difluoromethyl)-2-methoxypyridine is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Table 1: Compound Identification

| Attribute | Details |

| Compound Name | 4-(Difluoromethyl)-2-methoxypyridine |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Structure | NOCH₃FF |

| Analog CAS No. | 1805277-87-5 (for 4-(difluoromethyl)-2-methoxy-6-methyl-pyridine)[6] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Boiling Point | ~209.1 ± 40.0 °C | Based on prediction for the closely related 4-(difluoromethyl)-2-methoxy-6-methyl-pyridine.[6] |

| Density | ~1.147 ± 0.06 g/cm³ | Based on prediction for the closely related 4-(difluoromethyl)-2-methoxy-6-methyl-pyridine.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Limited solubility in water. | Inferred from the properties of similar fluorinated and methoxylated pyridine building blocks.[7] |

| pKa (of pyridinium ion) | ~2.5 - 3.5 | The pKa of the pyridinium ion is significantly lowered from that of pyridine (~5.2) due to the inductive electron-withdrawing effects of both the 2-methoxy and 4-difluoromethyl groups.[3] |

Part 2: Spectroscopic and Analytical Profile

Unambiguous structural confirmation is critical. A multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a comprehensive analytical fingerprint for the compound. The following data are predicted based on established principles and spectral data from analogous compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of ¹H, ¹⁹F, and ¹³C nuclei makes NMR an exceptionally powerful tool. The C-F and H-F coupling constants are particularly diagnostic.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| H-6 | ~8.1-8.3 | Doublet (d) | ~5.5 | Adjacent to the electronegative ring nitrogen. |

| -CHF₂ | ~6.5-6.8 | Triplet (t) | ²JHF ≈ 56 | The proton is split by two equivalent fluorine nuclei. This is a key diagnostic signal. |

| H-5 | ~6.9-7.1 | Doublet (d) or dd | ~5.5 | Aromatic proton adjacent to the -CHF₂ group. |

| H-3 | ~6.8-7.0 | Singlet (s) or d | ~1-2 | Aromatic proton between two substituents. |

| -OCH₃ | ~3.9-4.1 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring. |

Table 4: Predicted ¹⁹F and ¹³C NMR Spectral Data (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| ¹⁹F | -CHF₂ | ~ -90 to -120 | Doublet (d) | ²JFH ≈ 56 | The two fluorine nuclei are split by the single proton. The chemical shift is relative to a standard like CFCl₃.[10] |

| ¹³C | C-2 | ~163-165 | Singlet (s) | - | Carbon bearing the methoxy group. |

| ¹³C | C-6 | ~149-151 | Singlet (s) | - | Carbon adjacent to the nitrogen. |

| ¹³C | C-4 | ~145-150 | Triplet (t) | ²JCF ≈ 25-30 | Carbon attached to the -CHF₂ group, split by two fluorine atoms.[8] |

| ¹³C | -CHF₂ | ~112-116 | Triplet (t) | ¹JCF ≈ 235-245 | The difluoromethyl carbon exhibits a large one-bond coupling constant with the two fluorine atoms.[8] |

| ¹³C | C-3, C-5 | ~110-118 | Multiplets | ³JCF, ⁴JCF | Carbons coupled to fluorine at a distance. |

| ¹³C | -OCH₃ | ~53-55 | Singlet (s) | - | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected peak would be the protonated molecule [M+H]⁺ at m/z 160.0568.

-

Key Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-•CH₃) or formaldehyde (-CH₂O) from the parent ion.

Analytical Workflow

A robust analytical workflow is essential for verifying the identity and purity of starting materials like 4-(Difluoromethyl)-2-methoxypyridine.

Part 3: Chemical Reactivity and Synthetic Landscape

The reactivity of 4-(Difluoromethyl)-2-methoxypyridine is governed by the interplay between the pyridine core, the methoxy substituent, and the difluoromethyl group.

Reactivity of the Core Scaffold

-

Pyridine Ring: The pyridine ring can participate in various transformations common to heteroaromatics. The electron-donating 2-methoxy group and the electron-withdrawing 4-difluoromethyl group influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

-

2-Methoxy Group: This group reduces the basicity of the pyridine nitrogen, which can be advantageous in reactions where the Lewis basicity of the nitrogen might otherwise interfere (e.g., with certain catalysts or reagents).[3]

-

4-Difluoromethyl Group: The C-H bond in the -CHF₂ group is weakly acidic and can be deprotonated under strong basic conditions (e.g., using LDA), although the resulting difluoromethyl carbanion can be unstable.[11] This provides a potential route for late-stage functionalization at this position.[11]

Representative Synthesis: Direct C-H Difluoromethylation

Accessing this scaffold can be achieved through modern C-H functionalization strategies, which are highly efficient and atom-economical. The direct difluoromethylation of a pre-functionalized methoxypyridine represents a plausible and powerful approach.[4][5]

Experimental Protocol: Minisci-Type C-H Difluoromethylation

This protocol is a representative method adapted from published procedures for the para-selective difluoromethylation of pyridines.[4][5]

-

Pyridinium Salt Formation (In Situ): To a solution of 2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetone), add a strong acid such as camphorsulfonic acid (CSA, 1.5 eq). Stir at room temperature to form the pyridinium salt.

-

Reagent Preparation (Separate Flask): In a separate reaction vessel, prepare the difluoromethyl radical source. For example, bis(difluoroacetyl) peroxide can be generated in situ by reacting difluoroacetic anhydride with urea-hydrogen peroxide at low temperature (-40 °C).

-

Radical Reaction: Cool the pyridinium salt solution to 0 °C. Transfer the freshly prepared radical source solution to the pyridinium salt solution under an inert atmosphere (e.g., Argon).

-

Stirring: Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(Difluoromethyl)-2-methoxypyridine.

Part 4: Applications in Drug Discovery

The incorporation of a 4-(difluoromethyl)-2-methoxypyridine moiety is a strategic decision in drug design aimed at optimizing multiple molecular properties simultaneously.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism. This can block a potential site of metabolic attack, prolonging the half-life of a drug candidate.

-

Membrane Permeability and Lipophilicity: The -CHF₂ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical parameter for CNS-targeting drugs.[7]

-

Target Engagement: The acidic proton of the difluoromethyl group can act as a hydrogen bond donor, forming interactions with target proteins that are not possible with methyl or trifluoromethyl analogs. This can lead to improved binding affinity and selectivity.[5][11]

-

Solubility: While fluorination often increases lipophilicity, the strategic placement of a methoxypyridine core can help maintain or improve aqueous solubility, a key factor for oral bioavailability.[7]

Conclusion

4-(Difluoromethyl)-2-methoxypyridine is more than a simple heterocyclic compound; it is a highly functionalized building block engineered for the challenges of modern drug discovery. Its unique combination of a tunable pyridine core, a metabolically robust and H-bond-donating difluoromethyl group, and a modulating methoxy substituent provides researchers with a powerful tool to enhance the drug-like properties of lead compounds. A thorough understanding of its physicochemical properties, spectroscopic fingerprint, and chemical reactivity is essential for leveraging its full potential in the synthesis of next-generation therapeutics.

References

-

NextSDS. (n.d.). 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid — Chemical Substance Information. NextSDS. Available from: [Link]

- Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.).

-

Stang, E. M., & Sarpong, R. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 542-545. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available from: [Link]

-

Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts, 20(07), 0731. Available from: [Link]

-

Guisot, N., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(22), 8966–8970. Available from: [Link]

- Supporting Information. (n.d.).

-

PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

CCS Chemistry. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Chinese Chemical Society. Available from: [Link]

-

Vitaku, E., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(8), 778. Available from: [Link]

-

ResearchGate. (n.d.). 2‐Methoxy Pyridine. Available from: [Link]

-

Chemsrc. (2025). 4-Chloro-2,6-dimethoxypyridine | CAS#:62616-14-2. Chemsrc.com. Available from: [Link]

-

Wiley Online Library. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. Available from: [Link]

-

Wolkenberg, S. E., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(15), 4458-4463. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]

-

Alchemist-chem. (n.d.). 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. Alchemist-chem.com. Available from: [Link]

- Supporting Information. (n.d.).

-

Novak, R. F., & Vatsis, K. P. (1982). NMR study of the interaction of P-450 with 4-methoxypyridine. Molecular Pharmacology, 21(3), 701-709. Available from: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Acdlabs.com. Available from: [Link]

-

Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1986. Available from: [Link]

- Murakami, M., et al. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine compounds.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).

- Fluorine NMR. (n.d.).

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Orgchemdades.com. Available from: [Link]

-

MassBank. (2025). Organic compounds. Massbank.eu. Available from: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

-

Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Pyridine, 4-(difluoromethyl)-2-methoxy-6-methyl- CAS#: 1805277-87-5 [chemicalbook.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 4-(Difluoromethyl)-2-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(difluoromethyl)-2-methoxypyridine, a compound of interest in pharmaceutical and agrochemical research. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide for researchers, outlining the theoretical chemical shifts, multiplicity patterns, and through-bond scalar couplings. We delve into the underlying principles governing these parameters, offering a robust framework for spectrum interpretation. Furthermore, a detailed, best-practice protocol for sample preparation and data acquisition is presented to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of fluorinated organic molecules.

Introduction: The Importance of NMR for Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is a common bioisostere for hydroxyl or thiol groups, making it a valuable substituent in drug design. Pyridine scaffolds are also ubiquitous in pharmaceuticals. Consequently, the accurate structural characterization of molecules like 4-(difluoromethyl)-2-methoxypyridine is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. ¹H NMR provides detailed information about the proton environment, while ¹⁹F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine nuclei.[1][2][3][4] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton.[1][2] A key advantage of ¹⁹F NMR is its wide chemical shift dispersion, which minimizes signal overlap and enhances spectral resolution.[4][5]

This guide will provide a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 4-(difluoromethyl)-2-methoxypyridine, grounded in established NMR principles and data from analogous structures.

Predicted NMR Spectra and Interpretation

The structure of 4-(difluoromethyl)-2-methoxypyridine with atom numbering is shown below:

Caption: Molecular structure of 4-(Difluoromethyl)-2-methoxypyridine.

Predicted ¹H NMR Spectrum

The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H NMR spectrum of 4-(difluoromethyl)-2-methoxypyridine, assuming a standard deuterated solvent like chloroform-d (CDCl₃), are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 4-(Difluoromethyl)-2-methoxypyridine in CDCl₃

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-6 | ~8.1-8.3 | Doublet (d) | ³J(H6-H5) ≈ 5-6 | The proton at the 6-position is ortho to the nitrogen atom, leading to significant deshielding.[6][7] It will appear as a doublet due to coupling with H-5. |

| H-5 | ~6.9-7.1 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6, ⁴J(H5-H(CHF₂)) ≈ 1-2 | This proton is coupled to both H-6 and, through a longer-range coupling, to the proton of the difluoromethyl group. |

| H-3 | ~6.7-6.9 | Singlet (or narrow doublet) | ⁵J(H3-F) ≈ 0.5-1.5 | Located between two electron-donating/releasing groups (methoxy and difluoromethyl), this proton will be the most shielded of the aromatic protons. It may appear as a singlet or a very narrow doublet due to a small five-bond coupling to the fluorine atoms. |

| OCH₃ | ~3.9-4.1 | Singlet (s) | N/A | This is a typical chemical shift for a methoxy group attached to an aromatic ring. |

| CHF₂ | ~6.5-6.8 | Triplet (t) | ²J(H-F) ≈ 50-60 | The proton of the difluoromethyl group will be significantly deshielded and will appear as a triplet due to coupling with the two equivalent fluorine atoms.[8] |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler, with a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

Table 2: Predicted ¹⁹F NMR Data for 4-(Difluoromethyl)-2-methoxypyridine in CDCl₃

| Fluorine(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| CHF₂ | -90 to -120 | Doublet (d) | ²J(F-H) ≈ 50-60 | The chemical shift for difluoromethyl groups can vary but typically falls within this range relative to a standard like CFCl₃.[9][10] The signal will be a doublet due to coupling with the single proton of the difluoromethyl group.[8] |

The following diagram illustrates the key predicted scalar couplings:

Caption: Predicted scalar (J) couplings for 4-(Difluoromethyl)-2-methoxypyridine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of 4-(difluoromethyl)-2-methoxypyridine, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a suitable initial choice as it is a common and relatively non-polar solvent that should readily dissolve the target compound. If solubility is an issue, or if solvent effects need to be investigated, other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ can be used.[11][12][13] Be aware that chemical shifts can vary significantly with the solvent.[11][12][14]

-

Concentration : Prepare a solution of approximately 5-10 mg of 4-(difluoromethyl)-2-methoxypyridine in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for referencing. For ¹⁹F NMR, an internal standard is not always necessary as modern spectrometers can reference externally. However, for precise work, a small amount of a reference compound such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) can be added.[9]

NMR Instrument Parameters

The following diagram outlines the general workflow for data acquisition:

Caption: General workflow for NMR data acquisition.

¹H NMR Acquisition:

-

Spectrometer Frequency : 400 MHz or higher is recommended for good signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time (AQ) : ~2-3 seconds.

-

Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS) : 8-16 scans, depending on the sample concentration.

-

Spectral Width (SW) : A range of -2 to 12 ppm is typically adequate.

¹⁹F NMR Acquisition:

-

Spectrometer Frequency : The corresponding ¹⁹F frequency on the instrument (e.g., ~376 MHz on a 400 MHz spectrometer).

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with decoupling) can be used to simplify the spectrum to a singlet. To observe the coupling to the proton, acquire a spectrum without proton decoupling.

-

Acquisition Time (AQ) : ~1-2 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 16-64 scans.

-

Spectral Width (SW) : A wide spectral width (e.g., -50 to -250 ppm) should be used initially to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.[4][5]

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio in the ¹H spectrum. A similar function can be used for the ¹⁹F spectrum.

-

Fourier Transform : Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing : Reference the ¹H spectrum to the residual solvent peak. Reference the ¹⁹F spectrum to the internal or external standard.

-

Integration and Peak Picking : Integrate the signals to determine the relative ratios of the different nuclei. Pick the peaks to determine their precise chemical shifts and coupling constants.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹⁹F NMR analysis of 4-(difluoromethyl)-2-methoxypyridine. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more efficiently and accurately interpret their experimental data. The provided experimental protocol offers a robust methodology for acquiring high-quality spectra. The unique properties of the ¹⁹F nucleus, particularly its high sensitivity and wide chemical shift range, make ¹⁹F NMR an exceptionally powerful technique for the characterization of fluorinated compounds in drug discovery and materials science.[1][2][3][4][15]

References

-

Hennig, M., et al. (2006). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

- Takeuchi, Y., & Furusaki, F. (Year). ¹⁹F nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal Name. (Note: Full citation details were not available in the provided search results.)

-

Emsley, J. W., & Lindon, J. C. (1975). Solvent Effects in NMR Spectroscopy. Taylor & Francis. Available at: [Link]

- Supporting Information for an unspecified article.

- Luchinat, C., & Parigi, G. (Year). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. (Note: Full citation details were not available in the provided search results.)

- Supporting Information for Catalyzed Decarboxylative meta-C–H Difluoromethylation.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan.

-

Reddit discussion on solvent choice effect on chemical shift in NMR. (2022). r/chemhelp. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

- Mammino, L. (Year). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. PMC. (Note: Full citation details were not available in the provided search results.)

- Ritter, T., et al. (Year). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI. (Note: Full citation details were not available in the provided search results.)

- Hennig, M., et al. (2006). Measurement of Long-Range ¹H-¹⁹F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. American Chemical Society.

- Gerig, J. T. (2001). Fluorine NMR.

- Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Kirk, D. N., & Leonard, D. R. (Year). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- Tiers, G. V. D. (Year). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic ¹⁹F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.

-

ResearchGate. Fig. 1 Comparison of the ¹ H and ¹⁹ F NMR spectra (recorded in CDCl ₃)... Available at: [Link]

- Sadlej, J., & Pecul, M. (2001). The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics.

- University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. (Note: This appears to be an internal university resource, a direct public link may not be available.)

-

ResearchGate. ¹H and ¹⁹F NMR experiment of compound 4 in CDCl₃... Available at: [Link]

-

University of Ottawa. ¹⁹Fluorine NMR. Available at: [Link]

- Li, W., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Elguero, J., et al. (Year). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC.

-

PubChem. 4-Fluoro-2-methoxypyridine. Available at: [Link]

- Kumar, A., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal Name.

- U.S. Patent US20050288511A1. Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. colorado.edu [colorado.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. tandfonline.com [tandfonline.com]

- 12. reddit.com [reddit.com]

- 13. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation patterns of 4-(Difluoromethyl)-2-methoxypyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Difluoromethyl)-2-methoxypyridine

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of 4-(difluoromethyl)-2-methoxypyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document outlines the primary fragmentation pathways under Electron Ionization (EI), detailing the characteristic losses from the methoxy and difluoromethyl substituents, as well as cleavages associated with the pyridine core. Key diagnostic ions are identified and their formation mechanisms are explained based on established principles of mass spectrometry. Furthermore, a standardized experimental protocol for acquiring fragmentation data via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, ensuring methodological rigor and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.

Introduction

Chemical Structure and Properties

4-(Difluoromethyl)-2-methoxypyridine is a substituted pyridine derivative with the molecular formula C₇H₇F₂NO and a monoisotopic mass of approximately 159.05 Da. Its structure features a pyridine ring, a nucleophilic center which readily accepts a proton, substituted with a methoxy group at the 2-position and a difluoromethyl group at the 4-position. The electron-withdrawing nature of the difluoromethyl group and the electron-donating character of the methoxy group create a unique electronic profile that influences the molecule's reactivity and its fragmentation in the mass spectrometer.

Significance in Research and Development

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical design. The incorporation of fluorine-containing motifs, such as the difluoromethyl group, is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, compounds like 4-(difluoromethyl)-2-methoxypyridine are important building blocks or final products in drug discovery pipelines.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M•+) which then undergoes a series of predictable fragmentation events. The resulting mass spectrum serves as a molecular "fingerprint," where the masses of the fragment ions provide clues to the original structure. Analyzing these fragmentation patterns allows scientists to confirm the identity of a synthesized compound or to elucidate the structure of an unknown analyte.

Predicted Electron Ionization (EI-MS) Fragmentation Pathways

The EI-MS spectrum of 4-(difluoromethyl)-2-methoxypyridine is expected to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of its substituents and the pyridine ring itself.

The Molecular Ion (M•+)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 159. The relative stability of the aromatic pyridine ring should allow for a reasonably abundant M•+ peak, which is critical for determining the molecular weight of the compound.[1][2]

Primary Fragmentation Pathway: Cleavage of the 2-Methoxy Group

One of the most energetically favorable initial fragmentation events for aryl methyl ethers is the alpha-cleavage leading to the loss of a methyl radical (•CH₃).[3] This is followed by the characteristic loss of a neutral carbon monoxide (CO) molecule.

-

Loss of a Methyl Radical (•CH₃): The molecular ion (m/z 159) readily ejects a methyl radical from the methoxy group to form a highly stabilized acylium-type cation at m/z 144 . This [M-15]⁺ ion is often a prominent peak in the spectrum.

-

Loss of Carbon Monoxide (CO): The [M-15]⁺ fragment at m/z 144 can subsequently lose a neutral CO molecule to yield a five-membered ring fragment ion at m/z 116 .

Fragmentation Involving the 4-(Difluoromethyl) Group

The C-C bond connecting the difluoromethyl group to the pyridine ring and the C-F bonds are also susceptible to cleavage.

-

Loss of a Difluoromethyl Radical (•CHF₂): Alpha-cleavage can result in the loss of the entire difluoromethyl radical, producing the 2-methoxypyridinyl cation at m/z 108 .

-

Loss of a Fluorine Radical (•F): While less common than cleavage of the entire group, the loss of a single fluorine radical from the molecular ion can occur, leading to a fragment ion at m/z 140 . Gas-phase fluorine atom migration and rearrangements are also known to occur in fluorinated aromatic compounds, potentially leading to more complex pathways.[4][5]

Pyridine Ring Fission

The pyridine ring itself can undergo fragmentation. A characteristic cleavage for pyridines is the loss of hydrogen cyanide (HCN) or its isomer HNC.[6] This process leads to the formation of a C₄H₄•+ radical cation at m/z 52 .[6] While this ion provides evidence of the pyridine core, its formation from the substituted molecular ion involves a more complex rearrangement and may be of lower abundance compared to the primary losses from the substituents.

Summary of Key Diagnostic Fragment Ions

The following table summarizes the predicted key ions in the EI mass spectrum of 4-(difluoromethyl)-2-methoxypyridine.

| m/z | Proposed Formula | Identity | Pathway |

| 159 | [C₇H₇F₂NO]•+ | Molecular Ion (M•+) | - |

| 144 | [C₆H₄F₂NO]⁺ | [M-CH₃]⁺ | Loss of methyl radical from methoxy group |

| 128 | [C₇H₆F₂N]⁺ | [M-OCH₃]⁺ | Loss of methoxy radical |

| 116 | [C₅H₄F₂N]⁺ | [M-CH₃-CO]⁺ | Loss of CO from m/z 144 |

| 108 | [C₆H₆NO]⁺ | [M-CHF₂]⁺ | Loss of difluoromethyl radical |

| 52 | [C₄H₄]•+ | - | Pyridine ring fission (Loss of HCN/HNC from a precursor) |

Considerations for Electrospray Ionization (ESI-MS)

While this guide focuses on EI-MS, it is worth noting that under softer ionization techniques like ESI, typically used with liquid chromatography (LC-MS), fragmentation is minimized. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 160 .

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor would be required to induce fragmentation. Under Collision-Induced Dissociation (CID), the fragmentation pathways would differ from EI, favoring losses of stable neutral molecules. Expected neutral losses would include methanol (CH₃OH) from the protonated methoxy group and hydrogen fluoride (HF).

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a standardized workflow for obtaining the EI mass spectrum of 4-(difluoromethyl)-2-methoxypyridine.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a Quadrupole or Time-of-Flight analyzer).

Sample Preparation

-

Prepare a stock solution of 4-(difluoromethyl)-2-methoxypyridine at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40 - 400

Conclusion

The mass spectrometric fragmentation of 4-(difluoromethyl)-2-methoxypyridine under electron ionization is governed by predictable cleavage patterns originating from its functional groups. The primary diagnostic ions include the molecular ion at m/z 159 , the [M-CH₃]⁺ ion at m/z 144 , and the subsequent loss of CO to yield an ion at m/z 116 . Additional informative fragments arise from the loss of the •CHF₂ radical (m/z 108). A thorough understanding of these pathways is essential for the rapid and accurate identification of this compound and related structures in a research and development setting. The provided experimental protocol offers a robust starting point for obtaining high-quality, reproducible mass spectra to support these analytical objectives.

References

-

Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

-

Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

-

Tomáš, G., & Budzikiewicz, H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(11), 3174-3178. [Link]

-

de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9145. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds. Part II. Pentafluorophenyl derivatives of Group IV. Canadian Journal of Chemistry, 47(9), 1613-1620. [Link]

-

Appchem. (n.d.). 2-(Difluoromethyl)-4-methoxypyridine. Retrieved from Appchem website. [Link]

-

Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1926. [Link]

-

Oxley, J. C., Smith, J. L., & Zhang, J. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 863-871. [Link]

-

ChemSrc. (n.d.). 2,3-Diamino-6-(difluoromethyl)-4-methoxypyridine. Retrieved from ChemSrc website. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 338458, 4-Fluoro-2-methoxypyridine. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 47(8), 819-830. [Link]

-

All About Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

Sources

- 1. GCMS Section 6.9.5 [people.whitman.edu]

- 2. youtube.com [youtube.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Modulation of Pyridine Physicochemical Properties via the Difluoromethyl (-CHF2) Group: Electronic Effects and Medicinal Chemistry Applications

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the difluoromethyl group (-CHF2) occupies a unique physicochemical space. Unlike the fully fluorinated trifluoromethyl (-CF3) group, the -CHF2 moiety acts as a "lipophilic hydrogen bond donor" [1], serving as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.

When conjugated to a pyridine ring, the -CHF2 group profoundly alters the heterocycle's electronic landscape. This whitepaper provides an in-depth technical analysis of the inductive and resonance effects exerted by the -CHF2 group on pyridine, detailing how these electronic shifts modulate pKa, lipophilicity, and target binding. Furthermore, we provide field-proven methodologies for the regioselective synthesis of difluoromethylpyridines and the precise determination of their acid-base properties.

Electronic Effects on the Pyridine Ring

The electronic influence of the -CHF2 group on a pyridine ring is governed primarily by the strong inductive electron-withdrawing effect (-I) of the two highly electronegative fluorine atoms.

Inductive (-I) vs. Resonance (+R/-R) Dynamics

The sigma-bond framework of the -CHF2 group pulls electron density away from the aromatic π-system. Because the carbon atom of the -CHF2 group is sp3 hybridized, it cannot participate in extended π-conjugation (resonance) with the pyridine ring. Therefore, the electronic modulation is almost entirely inductive.

This inductive pull has a direct, distance-dependent impact on the pyridine nitrogen's lone pair. By decreasing the electron density around the nitrogen atom, the -CHF2 group significantly reduces its basicity (lowering the pKa).

The "Lipophilic Hydrogen Bond Donor" Paradigm

While the fluorine atoms withdraw electron density, they simultaneously polarize the adjacent C-H bond. This polarization renders the hydrogen atom partially positive (δ+), allowing it to act as a hydrogen bond donor. In medicinal chemistry, this dual nature is highly prized: the group increases overall lipophilicity (LogP) while maintaining the directional hydrogen-bonding capacity necessary for specific protein-ligand interactions [1]. For instance, 2-difluoromethylpyridine has been successfully deployed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, maintaining binding affinity while eliminating the metabolic liabilities of the N-oxide [2].

Figure 1: Logical pathway mapping the electronic and physicochemical impact of -CHF2 addition to pyridine.

Physicochemical Impact: Quantitative Data

The strategic placement of a -CHF2 group allows medicinal chemists to fine-tune the basicity of the pyridine ring. A lower pKa ensures that a higher fraction of the drug remains un-ionized at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

As shown in Table 1, the -CHF2 group offers an intermediate pKa reduction compared to the fully fluorinated -CF3 group, while uniquely preserving hydrogen-bond donor capacity.

Table 1: Physicochemical Impact of Substituents on Pyridine

| Compound | Substituent Position | Predicted/Exp pKa | Est. LogP (Octanol/Water) | H-Bond Donor Capacity |

| Pyridine | N/A | 5.23 | 0.65 | None |

| 3-Methylpyridine | 3 (-CH3) | 5.68 | 1.20 | None |

| 3-(Difluoromethyl)pyridine | 3 (-CHF2) | ~3.48 | ~1.40 | Moderate (Lipophilic) |

| 3-(Trifluoromethyl)pyridine | 3 (-CF3) | ~2.80 | ~1.80 | None |

Experimental Methodologies

To leverage the -CHF2 group effectively, researchers must employ robust synthetic and analytical protocols. The following methodologies are designed as self-validating systems, ensuring high reproducibility and mechanistic clarity.

Protocol 1: Regioselective C-H Difluoromethylation of Pyridine

Direct C-H functionalization of electron-deficient pyridines is notoriously difficult. However, recent breakthroughs utilize a regioselectivity switch based on the transient modification of the pyridine ring [3].

Causality & Logic: Pyridine is inherently resistant to electrophilic radical addition. By temporarily converting pyridine into an oxazino pyridine, aromaticity is broken, directing the difluoromethyl radical to the meta-position. Conversely, converting pyridine to a pyridinium salt under acidic conditions increases the electrophilicity of the para-position, directing the radical to C4.

Step-by-Step Workflow:

-

Intermediate Formation:

-

For meta-selectivity: React the starting pyridine with an activating agent to form an oxazino pyridine intermediate under basic conditions.

-

For para-selectivity: Treat the pyridine with a strong acid (e.g., HCl or TFA) to generate the corresponding pyridinium salt.

-

-

Radical Generation: Introduce a difluoromethyl radical source, such as sodium difluoromethanesulfinate (Langlois-type reagent) or TMSCF2H, in the presence of a mild oxidant (e.g., K2S2O8).

-

Reaction Execution: Stir the mixture in a polar aprotic solvent (e.g., DMSO) at 50 °C under an argon atmosphere for 12–16 hours.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (to neutralize acids and break down intermediates). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the regiopure difluoromethylpyridine.

Figure 2: Regioselective C-H difluoromethylation workflow for pyridine derivatives.

Protocol 2: pKa Determination via 19F NMR Spectroscopy

Traditional potentiometric titration often fails for fluorinated pyridines due to their high lipophilicity and poor aqueous solubility.

Causality & Logic: 19F NMR spectroscopy is highly sensitive to the local electronic environment. As the adjacent pyridine nitrogen protonates or deprotonates, the inductive effect shifts, causing a distinct change in the 19F chemical shift of the -CHF2 group. This method is self-validating: the inflection point of the chemical shift directly correlates to the exact pKa, requiring only millimolar concentrations.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the difluoromethylpyridine analyte to a final concentration of 5 mM in a D2O/H2O (1:9 v/v) mixture. Add 1 mM of trifluoroethanol as a pH-independent internal standard.

-

Buffer Series: Prepare 10-12 NMR tubes, each containing the sample mixture buffered to specific pH values ranging from 1.0 to 7.0 (using standardized phosphate/citrate buffers). Verify the pH of each tube using a micro-pH electrode.

-

NMR Acquisition: Acquire 19F NMR spectra for each sample at a constant temperature (298 K) using a standard pulse sequence with proton decoupling.

-

Data Extraction: Record the 19F chemical shift (δ) of the -CHF2 doublet for each pH point.

-

Mathematical Fitting: Plot the chemical shift (δ) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the precise pKa of the pyridine nitrogen.

Conclusion

The difluoromethyl group is a highly versatile tool in the medicinal chemist's arsenal. When applied to pyridine rings, it provides a predictable, inductive reduction in basicity, improving pharmacokinetic profiles by increasing the un-ionized fraction of the drug at physiological pH. Concurrently, its unique status as a lipophilic hydrogen bond donor allows it to mimic vulnerable functional groups (like N-oxides or hydroxyls) while conferring superior metabolic stability. By utilizing modern regioselective synthetic pathways and precise 19F NMR analytical techniques, researchers can systematically harness the electronic effects of the -CHF2 group to optimize next-generation therapeutics.

References

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link]

-

Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: Nature Communications URL: [Link]

Crystallographic Profiling of 4-(Difluoromethyl)-2-methoxypyridine: A Technical Guide to X-Ray Diffraction and Structural Analysis

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug design, profoundly altering lipophilicity, metabolic stability, and conformational geometry. 4-(Difluoromethyl)-2-methoxypyridine (CAS: 1806766-18-6) [1][2] serves as a highly versatile building block in pharmaceutical chemistry. The difluoromethyl (–CF₂H) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of participating in unique hydrogen-bonding networks[3].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 4-(difluoromethyl)-2-methoxypyridine and related fluorinated pyridines. This guide moves beyond standard operational procedures to explain the causality behind crystallographic choices—specifically addressing the rotational disorder inherent to the –CF₂H moiety and the steric influence of the 2-methoxy substituent.

Structural Rationale & Conformational Dynamics

To successfully resolve the crystal structure of 4-(difluoromethyl)-2-methoxypyridine, one must first understand the stereoelectronic forces governing its solid-state behavior.

The –CF₂H Group as an Unconventional Hydrogen Bond Donor

Historically, C–H bonds were considered too non-polar to engage in meaningful hydrogen bonding. However, the strong electron-withdrawing effect of the two geminal fluorine atoms highly polarizes the adjacent C–H bond, transforming the –CF₂H group into a potent, lipophilic hydrogen bond donor (C–H···O/N)[3]. In the crystal lattice, this proton actively seeks hydrogen-bond acceptors, such as the nitrogen atom of adjacent pyridine rings or the oxygen of the 2-methoxy group.

Rotational Barriers and Conformational Preference

The –CF₂H group exhibits a distinct conformational preference relative to the pyridine ring[4]. The rotation around the C(aryl)–C(F₂) bond is restricted by:

-

Steric hindrance between the fluorine atoms and the ortho-protons of the pyridine ring.

-

Stereoelectronic interactions , including hyperconjugation and intramolecular dipole-dipole repulsion.

At ambient temperatures, the –CF₂H group can undergo thermal libration (rotational oscillation), which manifests in X-ray diffraction data as positional disorder (large, smeared thermal ellipsoids for the fluorine atoms). This necessitates specialized low-temperature data collection protocols[5][6].

Crystal packing logic: Intermolecular forces governing lattice assembly.

Experimental Workflows: Crystallization and XRD

A self-validating protocol ensures that each step confirms the success of the previous one. The following methodology is optimized for liquid/low-melting fluorinated pyridines, which often require careful solvent pairing to induce nucleation rather than oiling out.

Step-by-Step Crystallization Protocol (Vapor Diffusion Method)

Causality: Vapor diffusion is chosen over slow evaporation because it provides a highly controlled thermodynamic gradient, preventing the volatile 4-(difluoromethyl)-2-methoxypyridine from co-evaporating with the solvent.

-

Sample Preparation: Dissolve 10–15 mg of highly pure (>98%) 4-(difluoromethyl)-2-methoxypyridine in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial.

-

Anti-Solvent Selection: Place 3 mL of a volatile anti-solvent (e.g., n-Hexane or n-Pentane) in a 20 mL outer vial. Validation: The anti-solvent must have a higher vapor pressure than the good solvent to ensure net mass transfer into the inner vial.

-

Chamber Assembly: Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the assembly in a vibration-free environment at 4 °C. Validation: Lower temperatures reduce solubility and kinetic energy, favoring ordered crystal nucleation over amorphous precipitation.

-

Harvesting: After 3–7 days, inspect under polarized light microscopy. Validation: Birefringence (extinction of light when rotated 90° between cross-polarizers) confirms the formation of a single crystal rather than an amorphous solid.

Single-Crystal X-Ray Diffraction Protocol

Causality: Fluorine atoms possess high electron density but are susceptible to severe thermal motion. Cryocooling is mandatory to freeze the –CF₂H conformers into a single energetic minimum[5].

-

Mounting: Submerge the crystals in a drop of paratone-N oil on a glass slide. Using a MiTeGen loop, scoop a single crystal (optimal size: 0.1 × 0.1 × 0.2 mm). The oil protects the crystal from atmospheric moisture and prevents solvent loss.

-

Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K . Validation: Rapid vitrification of the paratone oil holds the crystal rigidly without inducing ice-ring diffraction artifacts.

-

Data Acquisition: Use a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). Cu Kα is often preferred for light-atom structures (C, H, N, O, F) to maximize anomalous dispersion and absolute structure determination if chiral co-formers are used.

-

Integration & Scaling: Process frames using software like APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

-

Structure Solution: Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validation: Ensure the final R₁ value is < 0.05 and the goodness-of-fit (GooF) is near 1.0.

End-to-end workflow for crystallographic analysis of fluorinated pyridines.

Quantitative Data Presentation: Expected Structural Metrics

Based on crystallographic data of analogous difluoromethyl-substituted pyridines[5][6], the following table summarizes the expected structural metrics and refinement parameters for 4-(difluoromethyl)-2-methoxypyridine.

| Parameter / Metric | Expected Value Range | Mechanistic Significance |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, highly polar small molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing favored by dipole-dipole pairing. |

| Temperature | 100(2) K | Critical to suppress –CF₂H rotational disorder. |

| C(aryl)–C(F₂) Bond Length | 1.49 – 1.51 Å | Shorter than standard C–C bonds due to fluorine electronegativity. |

| C–F Bond Length | 1.35 – 1.37 Å | Highly polarized, drawing electron density from the carbon. |

| C–H(F₂)···N/O Distance | 2.20 – 2.60 Å | Indicates strong intermolecular hydrogen bonding[3]. |

| N(pyridine)–C(methoxy) Distance | ~1.33 Å | Reflects partial double-bond character due to resonance. |

| R₁ (Final Refinement) | < 5.0% | Validates a high-quality, unambiguous structural model. |

Handling Disorder in the Refinement

If the –CF₂H group exhibits rotational disorder even at 100 K, it must be modeled as a split-occupancy position.

-

Action: Identify residual electron density peaks in the Fourier difference map around the difluoromethyl carbon.

-

Refinement: Assign two sets of positions for the fluorine atoms (e.g., F1A/F2A and F1B/F2B) and allow their occupancies to refine competitively (e.g., 0.65 / 0.35), constraining their thermal parameters using EADP or SIMU commands in SHELXL.

Conclusion

The structural elucidation of 4-(difluoromethyl)-2-methoxypyridine provides critical insights into the spatial orientation and interaction potential of the –CF₂H bioisostere. By strictly controlling the thermodynamic variables during crystallization and employing low-temperature XRD protocols, researchers can accurately map the unique C–H···O/N hydrogen-bonding networks that make this motif so valuable in rational drug design.

Sources

- 1. 1628839-41-7,2-(Difluoromethyl)-4-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1805301-86-3,2-(Difluoromethyl)-5-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. air.unimi.it [air.unimi.it]

Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds

An Application Note and Protocol for the Synthesis of 4-(Difluoromethyl)-2-methoxypyridine Building Blocks

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among these, the difluoromethyl (CF₂H) group holds a unique position. It serves as a lipophilic bioisostere for hydroxyl, thiol, or even amine moieties, capable of participating in hydrogen bonding, which can enhance binding affinity to biological targets.[2][3][4] Its introduction into a molecule can improve metabolic stability, membrane permeability, and overall bioavailability.[2][3]